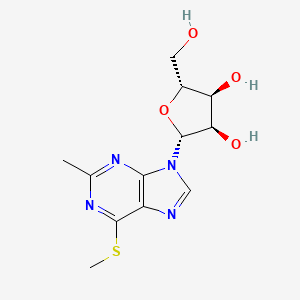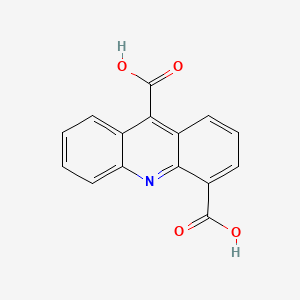
2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one is an organic compound belonging to the pyrazinone family. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with benzyl, chloro, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with suitable carbonyl compounds.
Substitution Reactions: The introduction of the benzyl, chloro, methyl, and phenyl groups can be achieved through various substitution reactions. For example, benzylation can be performed using benzyl halides in the presence of a base, while chlorination can be achieved using chlorinating agents like thionyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production typically emphasizes the use of cost-effective reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-benzyl-5-chloro-3-methylpyrazin-2(1H)-one: This compound lacks the phenyl group, resulting in different chemical and biological properties.
1-benzyl-3-methyl-6-phenylpyrazin-2(1H)-one: This compound lacks the chloro group, which may affect its reactivity and interactions.
5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one: This compound lacks the benzyl group, leading to variations in its physical and chemical characteristics.
Properties
CAS No. |
173199-87-6 |
|---|---|
Molecular Formula |
C18H15ClN2O |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c1-13-18(22)21(12-14-8-4-2-5-9-14)16(17(19)20-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
YTGWEQCEZHXNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)


![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)






